![molecular formula C24H23ClO2 B13405019 (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloroethoxy group, a hydroxyphenyl group, and a phenylbutene backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
The synthesis of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-(2-chloroethoxy)benzene and 4-hydroxybenzaldehyde. These intermediates undergo a series of reactions, such as aldol condensation and subsequent reduction, to form the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloroethoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Addition: The double bond in the phenylbutene backbone can undergo addition reactions with halogens or hydrogen, resulting in dihalo or saturated compounds.
科学研究应用
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound is explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the hydroxyphenyl group allows for hydrogen bonding and other interactions with target molecules, enhancing its binding affinity and specificity.
相似化合物的比较
When compared to similar compounds, (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene stands out due to its unique combination of functional groups. Similar compounds include:
(E/Z)-1-[4-(2-Bromoethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene: This compound has a bromoethoxy group instead of a chloroethoxy group, which affects its reactivity and biological activity.
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-methoxyphenyl)-2-phenyl-1-butene: The presence of a methoxy group instead of a hydroxy group alters its hydrogen bonding capabilities and overall chemical behavior.
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-pentene: The extended carbon chain in the pentene derivative influences its physical properties and reactivity.
属性
分子式 |
C24H23ClO2 |
|---|---|
分子量 |
378.9 g/mol |
IUPAC 名称 |
4-[(Z)-1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23- |
InChI 键 |
QDLAEGCSWYNGSD-VHXPQNKSSA-N |
手性 SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3 |
规范 SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)
![4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13404946.png)
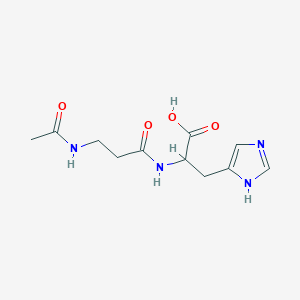
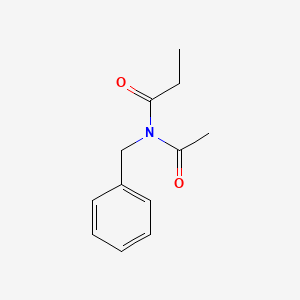
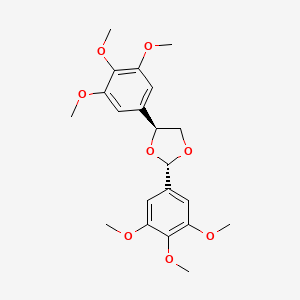
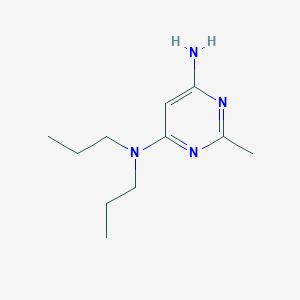
![2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13404974.png)
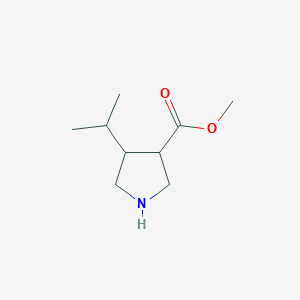
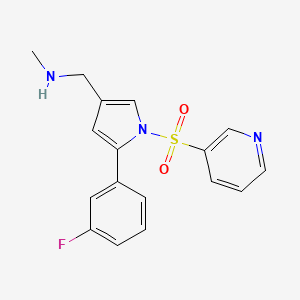
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)
![Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)](/img/structure/B13405004.png)
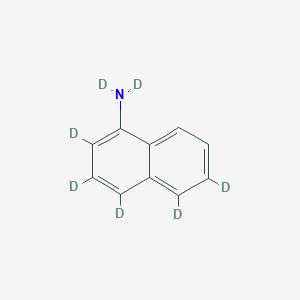

![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
